molecular formula C22H26O6Si B12419887 Diosmetin t-butyldimethylsilyl ether-d3

Diosmetin t-butyldimethylsilyl ether-d3

Cat. No.: B12419887
M. Wt: 417.5 g/mol
InChI Key: MQBWJVZJDBPKEU-GKOSEXJESA-N
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Description

Diosmetin t-butyldimethylsilyl ether-d3 is a deuterium-labeled derivative of diosmetin t-butyldimethylsilyl ether. Diosmetin itself is a naturally occurring flavonoid found in citrus fruits and is known for its various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . The deuterium labeling in this compound is used to trace the compound in various scientific studies, enhancing the understanding of its behavior and interactions.

Preparation Methods

The synthesis of diosmetin t-butyldimethylsilyl ether-d3 involves the deuteration of diosmetin t-butyldimethylsilyl ether. This process typically includes the following steps:

Industrial production methods for this compound are not widely documented, but the synthesis generally follows standard organic synthesis protocols involving deuterium exchange and silylation reactions.

Chemical Reactions Analysis

Diosmetin t-butyldimethylsilyl ether-d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and fluoride sources like tetrabutylammonium fluoride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Diosmetin t-butyldimethylsilyl ether-d3 is used in various scientific research applications, including:

    Chemistry: As a labeled compound, it helps in tracing and studying the metabolic pathways of diosmetin and its derivatives.

    Biology: It is used to investigate the biological activities of diosmetin, including its antioxidant and anti-inflammatory effects.

    Medicine: Research on its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of diosmetin t-butyldimethylsilyl ether-d3 involves its interaction with various molecular targets and pathways. Diosmetin, the parent compound, is known to exert its effects through:

The deuterium labeling does not significantly alter these mechanisms but allows for more precise tracking and analysis in experimental settings.

Comparison with Similar Compounds

Diosmetin t-butyldimethylsilyl ether-d3 can be compared with other similar compounds such as:

This compound is unique due to its deuterium labeling, which enhances its utility in research by allowing for precise tracking and analysis.

Properties

Molecular Formula

C22H26O6Si

Molecular Weight

417.5 g/mol

IUPAC Name

7-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]chromen-4-one

InChI

InChI=1S/C22H26O6Si/c1-22(2,3)29(5,6)28-14-10-16(24)21-17(25)12-19(27-20(21)11-14)13-7-8-18(26-4)15(23)9-13/h7-12,23-24H,1-6H3/i4D3

InChI Key

MQBWJVZJDBPKEU-GKOSEXJESA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[Si](C)(C)C(C)(C)C)O)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)O)O

Origin of Product

United States

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